molecular formula C5H8N2O2S2 B12789556 5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione CAS No. 142979-79-1

5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione

Cat. No.: B12789556
CAS No.: 142979-79-1
M. Wt: 192.3 g/mol
InChI Key: GTAAGRYTTYOTBJ-UHFFFAOYSA-N
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Description

5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features two mercaptomethyl groups attached to an imidazolidinedione core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with formaldehyde and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of Intermediate: Imidazolidinedione reacts with formaldehyde to form a hydroxymethyl intermediate.

    Addition of Hydrogen Sulfide: The intermediate is then treated with hydrogen sulfide to introduce the mercaptomethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are formed.

    Substitution: Various substituted imidazolidinedione derivatives are produced.

Scientific Research Applications

5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. The mercaptomethyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Bis(mercaptomethyl)-2,2-bipyridine: Similar in structure but with a bipyridine core.

    5,5-Bis(mercaptomethyl)-1,3-dioxane: Contains a dioxane ring instead of an imidazolidinedione core.

Uniqueness

5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

142979-79-1

Molecular Formula

C5H8N2O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

5,5-bis(sulfanylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C5H8N2O2S2/c8-3-5(1-10,2-11)7-4(9)6-3/h10-11H,1-2H2,(H2,6,7,8,9)

InChI Key

GTAAGRYTTYOTBJ-UHFFFAOYSA-N

Canonical SMILES

C(C1(C(=O)NC(=O)N1)CS)S

Origin of Product

United States

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